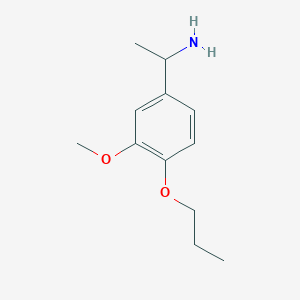

1-(3-methoxy-4-propoxyphenyl)ethan-1-amine

Description

Historical Context and Significance of Arylalkylamine Scaffolds in Chemical Research

The arylalkylamine scaffold is a fundamental structural motif in medicinal chemistry. Historically, research into these compounds has led to the development of numerous therapeutic agents. nih.govbiomolther.org This chemical family is broadly divided into two main categories: phenylalkylamines (including phenethylamines and amphetamines) and indolylalkylamines (like tryptamines). nih.gov

The significance of arylalkylamines stems from their ability to modulate the activity of monoamine systems in the brain. nih.gov They can act as monoamine releasing agents, reuptake inhibitors, or receptor modulators. nih.gov This versatility has been harnessed to create a diverse range of pharmaceuticals, including antidepressants, decongestants, bronchodilators, and agents to promote wakefulness. nih.gov Beyond therapeutic applications, certain arylcyclohexylamine derivatives, a related subclass, have been utilized in anesthesia, such as ketamine, which was notably used during the Vietnam War. biomolther.org The ongoing exploration of these scaffolds continues to yield new insights into neuropharmacology and potential treatments for various disorders. nih.govnih.gov

Rationale for Academic Investigation of 1-(3-Methoxy-4-propoxyphenyl)ethan-1-amine within Arylalkylamine Research

While extensive published research specifically on this compound is not prominent in public academic databases, the rationale for its synthesis and investigation is firmly rooted in established principles of medicinal chemistry and structure-activity relationship (SAR) studies. nih.govnih.gov The academic interest in novel substituted phenethylamines lies in systematically modifying their structure to observe the effects on their biological activity.

The structure of this compound presents specific features of interest for academic inquiry:

Substitution Pattern: The phenyl ring is substituted at the 3 and 4 positions. This pattern is common in neuropharmacologically active compounds. Research on other 3,4-disubstituted phenethylamines, such as α-phenyl-β-(3,4-dimethoxy)phenethylamines, has shown that this substitution can lead to interactions with specific biological targets, like the enzyme choline (B1196258) acetyltransferase. scbt.com

Chirality: The presence of a chiral center at the alpha-carbon of the ethylamine (B1201723) chain means the compound can exist as two different enantiomers. It is a well-established principle in pharmacology that different enantiomers of a chiral drug can have vastly different potencies and effects. Therefore, the synthesis and separate evaluation of the (R) and (S) enantiomers of this compound would be a standard and crucial part of its academic investigation.

The compound serves as a valuable probe molecule. By synthesizing it and comparing its biological activity to similar, well-characterized phenethylamines, researchers can refine their understanding of the structural requirements for interaction with specific receptors or enzymes in the central nervous system. This knowledge can guide the design of new compounds with improved potency, selectivity, or metabolic stability for potential therapeutic applications.

Below are the known and predicted properties of the compound of interest.

| Property | Value |

| Molecular Formula | C₁₂H₁₉NO₂ |

| Molecular Weight | 209.28 g/mol |

| IUPAC Name | This compound |

| Predicted XlogP | 1.5 |

| Predicted Collision Cross Section ([M+H]⁺) | 148.9 Ų |

Table data sourced from Santa Cruz Biotechnology and PubChem. researchgate.netresearchgate.net

Overview of Core Academic Research Areas and Methodologies for Arylalkylamines

The academic study of arylalkylamines is a multidisciplinary field encompassing chemical synthesis, analytical characterization, and biological evaluation.

Chemical Synthesis: The construction of novel arylalkylamines is the first step in their investigation. A common and versatile method for synthesizing compounds like this compound is the reductive amination of a corresponding ketone precursor (in this case, 1-(3-methoxy-4-propoxyphenyl)ethan-1-one). This reaction involves treating the ketone with an amine source, such as ammonia (B1221849), in the presence of a reducing agent. Other synthetic strategies can involve multi-step sequences starting from commercially available materials like vanillin (B372448) or its derivatives. nih.gov

Analytical Characterization: Once synthesized, the identity, purity, and structure of the compound must be unequivocally confirmed. A standard suite of analytical techniques is employed for this purpose:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the precise structure of the molecule by providing information about the chemical environment of each hydrogen and carbon atom.

Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) confirm the molecular weight of the compound and can provide information about its fragmentation patterns, aiding in structural confirmation.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups within the molecule, such as the amine (N-H) and ether (C-O) bonds.

Biological and Pharmacological Evaluation: The core of arylalkylamine research involves assessing their biological effects. This is done through a variety of methodologies:

Receptor Binding Assays: These in vitro experiments measure the affinity of the compound for a range of biological targets, such as neurotransmitter receptors (e.g., serotonin (B10506) and dopamine (B1211576) receptors). nih.gov

Functional Assays: These assays go beyond simple binding and measure the actual biological response triggered by the compound, determining whether it acts as an agonist, antagonist, or inverse agonist at a given receptor.

Enzyme Inhibition Assays: Researchers investigate whether the compound can inhibit the activity of key enzymes, such as monoamine oxidase (MAO) or, as in the case of some related compounds, choline acetyltransferase. scbt.com

Computational Modeling: Docking simulations are used to predict how the compound might bind to the active site of a protein, helping to rationalize observed SAR data and guide the design of new derivatives. nih.gov

This systematic approach of synthesis, characterization, and evaluation allows scientists to build a comprehensive understanding of how the chemical structure of an arylalkylamine relates to its biological function.

| Research Methodology | Purpose |

| Reductive Amination | A primary chemical synthesis route to create the ethylamine structure from a ketone precursor. |

| NMR Spectroscopy | To elucidate the detailed molecular structure and confirm the identity of the synthesized compound. |

| Mass Spectrometry | To confirm the molecular weight and purity of the compound and analyze its fragmentation. |

| Receptor Binding Assays | To determine the affinity of the compound for specific biological targets (e.g., 5-HT₂A receptors). |

| Enzyme Inhibition Assays | To measure the compound's ability to inhibit the activity of specific enzymes (e.g., MAO). |

| In Vivo Animal Studies | To evaluate the overall physiological and behavioral effects of the compound in a living organism. |

| Computational Docking | To model and predict the interaction between the compound and its biological target at a molecular level. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3-methoxy-4-propoxyphenyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-4-7-15-11-6-5-10(9(2)13)8-12(11)14-3/h5-6,8-9H,4,7,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDQIVCBBIFGKSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)C(C)N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1 3 Methoxy 4 Propoxyphenyl Ethan 1 Amine

Strategies for the Preparation of 1-(3-Methoxy-4-propoxyphenyl)ethan-1-amine

The preparation of racemic this compound is commonly accomplished through reductive amination of the corresponding ketone or reduction of a nitroalkene precursor.

Reductive Amination Approaches from Corresponding Ketones

Reductive amination is a versatile method for synthesizing amines from carbonyl compounds. researchgate.netlibretexts.org This process typically involves two main steps: the formation of an imine from the reaction of a ketone with an amine source, followed by the reduction of the imine to the desired amine. libretexts.org For the synthesis of this compound, the precursor is 3-methoxy-4-propoxyacetophenone.

One classic method is the Leuckart reaction , which utilizes ammonium (B1175870) formate (B1220265) or formamide (B127407) as both the nitrogen donor and the reducing agent. wikipedia.orgmdpi.com The reaction is conducted at elevated temperatures, often between 120 and 165 °C. wikipedia.org The mechanism involves the initial formation of an iminium ion from the ketone and ammonia (B1221849) (derived from ammonium formate), which is then reduced by formate. wikipedia.org While effective, this method requires high temperatures. wikipedia.org

Table 1: Reductive Amination Methods for Amine Synthesis

| Method | Reagents and Conditions | Key Features |

| Leuckart Reaction | Ketone, ammonium formate or formamide, high temperatures (120-165°C) | One-pot reaction, uses inexpensive reagents. wikipedia.orgmdpi.com |

| Catalytic Reductive Amination | Ketone, ammonia, H₂, catalyst (e.g., Raney Nickel, Pd/C) | Can be performed under milder conditions than the Leuckart reaction. researchgate.netgoogle.com |

| Borohydride (B1222165) Reductive Amination | Ketone, ammonia, NaBH₃CN or NaBH(OAc)₃ | Selective reduction of the imine in the presence of the ketone. masterorganicchemistry.comcommonorganicchemistry.com |

Modern variations of reductive amination offer milder reaction conditions and improved selectivity. Catalytic hydrogenation, using a metal catalyst like Raney Nickel or palladium on carbon (Pd/C) in the presence of hydrogen gas and ammonia, is a common alternative. researchgate.netgoogle.com Another widely used approach involves borohydride reagents, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comcommonorganicchemistry.com These reagents are advantageous because they can selectively reduce the imine intermediate in the presence of the starting ketone. masterorganicchemistry.com The use of a Lewis acid, such as titanium(IV) isopropoxide (Ti(Oi-Pr)₄), can facilitate the initial imine formation. psu.edu

Reduction of Nitroalkene Precursors (e.g., β-Nitrostyrenes)

An alternative synthetic route involves the reduction of a β-nitrostyrene precursor, specifically 1-(3-methoxy-4-propoxyphenyl)-2-nitropropene. This method is advantageous as the nitroalkene can be synthesized from the corresponding benzaldehyde (B42025) (3-methoxy-4-propoxybenzaldehyde) and a nitroalkane. erowid.org

The reduction of the β-nitrostyrene to the corresponding phenethylamine (B48288) requires the reduction of both the carbon-carbon double bond and the nitro group. nih.gov A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is commonly employed for this transformation. researchgate.netnumberanalytics.com The reaction is typically carried out in an aprotic solvent like diethyl ether or tetrahydrofuran (B95107) (THF). numberanalytics.com LiAlH₄ is a potent source of hydride ions and effectively reduces both functional groups to yield the desired amine. numberanalytics.com

Table 2: Reducing Agents for β-Nitrostyrene Reduction

| Reducing Agent | Conditions | Notes |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF | Powerful reducing agent, effectively reduces both the double bond and nitro group. researchgate.netnumberanalytics.com |

| Sodium Borohydride (NaBH₄) with a catalyst | e.g., CuCl₂ | NaBH₄ alone is generally not strong enough, but can be effective in the presence of a transition metal catalyst. nih.govbeilstein-journals.org |

| Catalytic Hydrogenation | H₂, catalyst (e.g., Raney Nickel, Pd/C) | Can be used for the reduction, though sometimes requires elevated temperature and pressure. google.comerowid.org |

While LiAlH₄ is highly effective, its pyrophoric nature requires careful handling. nih.gov Alternative, milder reducing systems have been developed. For instance, sodium borohydride (NaBH₄), a less reactive and safer reagent, can be used in combination with a catalyst, such as copper(II) chloride (CuCl₂), to achieve the desired reduction. nih.govbeilstein-journals.org Catalytic hydrogenation with catalysts like Raney nickel or palladium on carbon can also be employed, although it may require elevated temperatures and pressures. erowid.org

Other Multistep Synthetic Pathways

Beyond the primary methods of reductive amination and nitroalkene reduction, other multistep synthetic sequences can be envisioned for the preparation of this compound. One such pathway could involve the conversion of 3-methoxy-4-propoxyacetophenone to its oxime derivative by reaction with hydroxylamine. The subsequent reduction of the oxime would yield the target amine.

Enantioselective Synthesis and Chiral Resolution of this compound

For many applications, a single enantiomer of this compound is required. This can be achieved either through the direct synthesis of the desired enantiomer (asymmetric synthesis) or by separating the enantiomers from a racemic mixture (chiral resolution).

Asymmetric Synthetic Routes Utilizing Chiral Catalysts

Asymmetric synthesis aims to produce a single enantiomer by using a chiral catalyst or auxiliary. acs.orgscilit.com In the context of synthesizing this compound, asymmetric reductive amination of 3-methoxy-4-propoxyacetophenone is a prominent strategy. researchgate.netacs.org This involves the use of a chiral catalyst, often a transition metal complex with a chiral ligand, to control the stereochemical outcome of the reduction of the imine intermediate. researchgate.netnih.gov

Chiral phosphoric acids have emerged as effective organocatalysts for the asymmetric reductive amination of ketones. acs.orgacs.org These catalysts can activate the imine towards reduction and create a chiral environment that favors the formation of one enantiomer over the other. acs.org Iridium and rhodium complexes with chiral phosphine (B1218219) or diamine ligands are also widely used for the asymmetric hydrogenation of imines, often achieving high enantioselectivity. scilit.comnih.gov

Table 3: Chiral Catalysts for Asymmetric Amine Synthesis

| Catalyst Type | Example | Application |

| Chiral Phosphoric Acids | (R)-TRIP | Asymmetric reductive amination of ketones. acs.orgacs.org |

| Chiral Transition Metal Complexes | [Ir(cod)Cl]₂ with a chiral phosphine ligand | Asymmetric hydrogenation of imines. scilit.com |

| Chiral N-Heterocyclic Carbene (NHC) Complexes | NHC-Cu complexes | Enantioselective synthesis of homoallylic amines. acs.org |

Classical Diastereomeric Salt Formation and Separation

Chiral resolution is a well-established method for separating enantiomers from a racemic mixture. wikipedia.orglibretexts.org The most common approach involves the formation of diastereomeric salts by reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. libretexts.orglibretexts.org Since diastereomers have different physical properties, such as solubility, they can be separated by techniques like fractional crystallization. libretexts.orgpbworks.com

For the resolution of racemic this compound, a chiral acid such as (+)-tartaric acid or (-)-mandelic acid can be used. libretexts.orglibretexts.org The reaction of the racemic amine with, for example, (+)-tartaric acid will form two diastereomeric salts: (R)-amine-(+)-tartrate and (S)-amine-(+)-tartrate. Due to their different solubilities in a given solvent, one of these salts will preferentially crystallize out of the solution. pbworks.com After separating the crystallized diastereomer by filtration, the pure enantiomer of the amine can be recovered by treatment with a base to neutralize the acid. libretexts.org The choice of resolving agent and solvent is crucial for achieving efficient separation. ulisboa.pt

Table 4: Common Chiral Resolving Agents for Amines

| Resolving Agent | Type | Mechanism of Separation |

| (+)-Tartaric Acid | Chiral Dicarboxylic Acid | Forms diastereomeric salts with different solubilities. libretexts.orglibretexts.org |

| (-)-Mandelic Acid | Chiral α-Hydroxy Acid | Forms diastereomeric salts with different solubilities. libretexts.org |

| (+)-Camphor-10-sulfonic acid | Chiral Sulfonic Acid | Forms diastereomeric salts with different solubilities. libretexts.org |

Kinetic Resolution Methodologies

Kinetic resolution is a crucial technique for separating enantiomers of chiral compounds like this compound. This process relies on the differential reaction rates of the enantiomers with a chiral resolving agent or catalyst, leading to the enrichment of one enantiomer.

Enzymatic kinetic resolution has proven to be a highly effective method for resolving racemic primary amines. d-nb.infonih.gov Amine dehydrogenases (AmDHs), for instance, can be employed for the oxidative deamination of one enantiomer, leaving the other enantiomer in high enantiomeric excess. nih.gov The reaction conditions, such as pH, temperature, and buffer system, are optimized to achieve high conversion and enantioselectivity. d-nb.infonih.gov For example, studies on similar α-chiral primary amines have shown that engineered AmDHs can effectively resolve racemic mixtures, yielding the S-configured amines with greater than 99% enantiomeric excess. nih.gov The efficiency of the resolution can be influenced by the substrate concentration and reaction temperature. d-nb.info

Lipases are another class of enzymes widely used for the kinetic resolution of amines through enantioselective acylation. researchgate.net The choice of the acylating agent is critical for the success of this method.

Parallel kinetic resolution represents a more advanced strategy where each enantiomer of the racemic amine reacts with a different reagent, allowing for the simultaneous separation and derivatization of both enantiomers. rsc.org

Table 1: Factors Influencing Enzymatic Kinetic Resolution of Primary Amines

| Factor | Description | Potential Impact |

| Enzyme Choice | Selection of a specific enzyme (e.g., Amine Dehydrogenase, Lipase) with high enantioselectivity for the target amine. | Determines the efficiency and stereochemical outcome of the resolution. |

| pH | The acidity or basicity of the reaction medium. | Affects enzyme activity and stability, with optimal pH ranges varying for different enzymes. d-nb.info |

| Temperature | The reaction temperature. | Influences reaction rate and enzyme stability; higher temperatures can increase rates but may lead to enzyme denaturation. d-nb.info |

| Substrate Concentration | The concentration of the racemic amine. | High concentrations can sometimes lead to substrate inhibition, affecting the resolution efficiency. d-nb.info |

| Acylating Agent (for lipases) | The reagent used to acylate the amine. | The structure of the acylating agent can significantly impact the enantioselectivity of the lipase. researchgate.net |

Racemization Strategies for Undesired Enantiomers

Several methods have been developed for the racemization of chiral amines. One common approach involves a one-pot procedure that proceeds through N-chlorination, followed by conversion to an imine hydrochloride, and subsequent reduction of the imine to afford the racemic amine. researchgate.net

Transition metal catalysts, particularly those based on iridium, have been shown to be effective for the racemization of a variety of chiral amines. whiterose.ac.uk These catalysts can be immobilized on a solid support, creating a fixed-bed catalyst that can be used in a continuous flow system. whiterose.ac.uk This setup allows for the continuous racemization of the undesired enantiomer, which can then be recirculated back to the resolution step. whiterose.ac.ukwhiterose.ac.uk The racemization process is often conducted at elevated temperatures to achieve a reasonable reaction rate. whiterose.ac.uk

Table 2: Comparison of Racemization Strategies for Chiral Amines

| Racemization Strategy | Description | Advantages | Disadvantages |

| Chemical (One-Pot) | Involves sequential chemical reactions, such as N-chlorination, imine formation, and reduction, to convert one enantiomer into a racemic mixture. researchgate.net | Can be performed as a single process. researchgate.net | May require harsh reagents and multiple steps. |

| Catalytic (e.g., Iridium-based) | Utilizes a transition metal catalyst to facilitate the interconversion of enantiomers. whiterose.ac.uk | Can be highly efficient and operate under milder conditions. Immobilized catalysts allow for continuous processing and easy separation. whiterose.ac.uk | Catalyst cost and potential for metal contamination. |

Derivatization and Scaffold Modification Reactions

The primary amine functionality and the aromatic ring of this compound provide reactive sites for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

The nitrogen atom of the primary amine is nucleophilic and readily undergoes alkylation and acylation reactions. N-alkylation introduces an alkyl group onto the nitrogen atom, while N-acylation introduces an acyl group. These reactions are fundamental for modifying the properties of the parent amine.

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.commasterorganicchemistry.com The existing methoxy (B1213986) and propoxy groups are electron-donating and thus activate the ring towards electrophilic attack, directing incoming electrophiles primarily to the ortho and para positions relative to these groups. scielo.org.mx Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comlibretexts.orgyoutube.com The specific position of substitution will be influenced by the steric and electronic effects of the existing substituents.

The primary amine group of this compound serves as a key functional handle for the synthesis of various heterocyclic derivatives.

Thioureas: These derivatives are synthesized by reacting the primary amine with an appropriate isothiocyanate. mdpi.comgoogle.comrdd.edu.iq The reaction is typically straightforward and proceeds with high yields, allowing for the creation of a wide array of substituted thioureas. mdpi.com

Oxadiazoles: 1,3,4-Oxadiazoles are a class of five-membered heterocyclic compounds. wjpmr.comnih.gov Their synthesis often involves the cyclization of intermediate compounds derived from the primary amine. For instance, the amine can be converted to a hydrazide, which then undergoes cyclization with various reagents to form the oxadiazole ring. nih.govluxembourg-bio.com

Schiff Bases: Schiff bases, or imines, are formed through the condensation reaction of the primary amine with an aldehyde or a ketone. eijppr.comukm.my This reaction involves the formation of a carbon-nitrogen double bond and is a versatile method for creating new derivatives. eijppr.comresearchgate.net Aromatic aldehydes are often used to produce stable Schiff bases. ukm.my

Table 3: Synthesis of Heterocyclic Conjugates

| Heterocycle | Synthetic Precursor from Primary Amine | Key Reaction |

| Thiourea | The primary amine itself | Reaction with an isothiocyanate mdpi.com |

| 1,3,4-Oxadiazole | Hydrazide derivative | Cyclization of the hydrazide nih.govluxembourg-bio.com |

| Schiff Base (Imine) | The primary amine itself | Condensation with an aldehyde or ketone eijppr.comukm.my |

Prodrug strategies are employed to improve the physicochemical and pharmacokinetic properties of a parent drug molecule. For primary amines, these strategies often aim to mask the amine group to enhance metabolic stability or modify its solubility. nih.gov

Common prodrug approaches for amines include the formation of amides, carbamates, and N-oxides. nih.gov The goal is to create a derivative that is chemically or enzymatically converted back to the active primary amine in a controlled manner. nih.govacs.org For instance, certain promoieties can be attached to the amine that are cleaved by esterases. nih.gov

The metabolic stability of primary amines can be a concern due to processes like N-acetylation and oxidation by monoamine oxidase. nih.gov Prodrug derivatization can protect the amine from these metabolic pathways, thereby prolonging its duration of action. nih.gov The design of a successful prodrug requires careful consideration of the lability of the promoiety to ensure efficient release of the parent amine. acs.orgbaranlab.org

Spectroscopic Data for this compound Not Publicly Available

Following a comprehensive search of scientific literature and chemical databases, specific experimental spectroscopic data for the compound this compound (CAS No. 953714-01-7) is not publicly available. While the compound is indexed in chemical registries, detailed research findings regarding its spectroscopic characterization and structural elucidation—including NMR, HRMS, FT-IR, and UV-Vis spectra—have not been published in accessible journals, patents, or databases.

Due to the absence of this essential data, it is not possible to generate a scientifically accurate article with detailed research findings and data tables as requested in the provided outline. Constructing such an article would require speculation and fabrication of data, which would compromise the integrity and factual accuracy of the content.

However, a predicted spectroscopic analysis can be provided based on the known spectral properties of closely related, structurally analogous compounds. This analysis would follow the requested outline and detail the expected spectroscopic features for each analytical technique. The predictions would be derived from established principles of spectroscopy and by comparing the target molecule to analogues such as:

1-(3-methoxyphenyl)ethanamine

1-(4-propoxyphenyl)ethanamine

Related dimethoxy- and propoxy-substituted aromatic compounds

This predictive approach would allow for a theoretical exploration of the compound's structure but would need to be clearly understood as a scientific estimation rather than a report of experimental findings. Should you wish to proceed with a theoretical and predictive analysis, please provide further instructions.

Spectroscopic Characterization and Structural Elucidation of 1 3 Methoxy 4 Propoxyphenyl Ethan 1 Amine

X-ray Crystallography for Solid-State Structure Determination and Absolute Configuration

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the detailed elucidation of molecular structure, including bond lengths, bond angles, and conformational details, as well as the packing of molecules within the crystal lattice. For a chiral compound such as 1-(3-methoxy-4-propoxyphenyl)ethan-1-amine, X-ray crystallography can also be instrumental in determining the absolute configuration of its stereocenters, which is crucial for understanding its stereospecific interactions in a biological context.

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons of the atoms in the crystal scatter the X-rays, creating a diffraction pattern of spots of varying intensities. By analyzing the positions and intensities of these spots, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions can be determined.

As of the current literature review, specific X-ray crystallographic data for this compound has not been reported in publicly accessible crystallographic databases. Therefore, a detailed analysis of its solid-state structure based on experimental data is not possible at this time.

However, were such a study to be conducted, it would provide invaluable insights. The expected data from a single-crystal X-ray diffraction experiment would be presented in a crystallographic data table, as hypothetically illustrated below.

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical formula | C₁₂H₁₉NO₂ |

| Formula weight | 209.28 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | Hypothetical value |

| b (Å) | Hypothetical value |

| c (Å) | Hypothetical value |

| α (°) | 90 |

| β (°) | Hypothetical value |

| γ (°) | 90 |

| Volume (ų) | Hypothetical value |

| Z | 4 |

| Density (calculated) (g/cm³) | Hypothetical value |

This table would provide key parameters of the unit cell, which is the basic repeating unit of the crystal lattice. The space group would describe the symmetry elements present in the crystal. The R-factor is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

Furthermore, for a chiral molecule, the determination of the absolute configuration is often achieved using anomalous dispersion effects, typically by employing a radiation wavelength near the absorption edge of a heavier atom in the structure or by derivatizing the molecule with an atom of known absolute configuration. This would definitively establish the (R) or (S) configuration at the chiral center of this compound. This information is critical for understanding its pharmacological and toxicological properties, as different enantiomers can exhibit markedly different biological activities.

Computational and Theoretical Chemistry Studies of 1 3 Methoxy 4 Propoxyphenyl Ethan 1 Amine

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone of modern computational chemistry. DFT methods allow for the accurate calculation of a molecule's electronic structure and properties by approximating the complex many-electron problem. For phenethylamine (B48288) derivatives, DFT has been successfully used to explore a range of properties. bohrium.com

The electronic character of a molecule is fundamental to its reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and has a higher chemical reactivity. nih.gov

For 1-(3-methoxy-4-propoxyphenyl)ethan-1-amine, the HOMO is expected to be localized primarily on the electron-rich methoxy-propoxyphenyl ring, particularly the oxygen atoms and the aromatic system. The electron-donating nature of the methoxy (B1213986) and propoxy groups increases the energy of the HOMO, making the molecule a better electron donor compared to unsubstituted phenethylamine. The LUMO is likely distributed over the aromatic ring and the ethylamine (B1201723) side chain. In related phenethylamine derivatives, studies have shown that the HOMO-LUMO energy gap is a crucial parameter in determining their electronic and optical properties. researchgate.netscirp.org

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution on the molecule's surface. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in biological systems. For this compound, the MEP would show regions of negative potential (red and yellow) around the electronegative oxygen atoms of the methoxy and propoxy groups, as well as the nitrogen atom of the amine group. These regions are susceptible to electrophilic attack. Conversely, regions of positive potential (blue) would be found around the hydrogen atoms, particularly those of the amine group, indicating sites for nucleophilic attack. Studies on similar phenylethylamine derivatives have used MEP to understand their interactions with biological receptors. nih.gov

Table 1: Predicted Frontier Molecular Orbital Energies for a Representative Phenethylamine Analog

| Molecular Orbital | Energy (eV) |

| HOMO | -6.65 |

| LUMO | -1.82 |

| Energy Gap (ΔE) | 4.83 |

Note: Data is based on a representative phenethylamine analog, quinoline, and is for illustrative purposes. scirp.org The exact values for this compound would require specific calculations.

The biological activity of flexible molecules like this compound is often dependent on their three-dimensional conformation. Conformational analysis aims to identify the stable conformers of a molecule and their relative energies. The ethylamine side chain can rotate around the bond connecting it to the phenyl ring, leading to different spatial arrangements.

For related compounds like amphetamine and methamphetamine, computational studies have identified several low-energy conformers. rsc.orgrsc.org These studies often find that the most stable conformers have a gauche or anti arrangement of the phenyl ring and the amino group. pomona.edu The presence of the methoxy and propoxy groups on the phenyl ring of this compound would influence the conformational preferences due to steric and electronic effects. The bulky propoxy group, in particular, may favor certain rotational conformations to minimize steric hindrance. Understanding the conformational landscape is crucial, as the biologically active conformation may not be the global minimum energy structure. pomona.edu

Table 2: Relative Energies of Amphetamine Conformers

| Conformer | Relative Energy (kcal/mol) |

| Conformer 1 (Global Minimum) | 0.00 |

| Conformer 2 | 0.85 |

| Conformer 3 | 1.20 |

Note: This table presents illustrative data for amphetamine conformers to demonstrate the concept of an energy landscape. pomona.edu The specific conformers and their energies for this compound would differ.

Computational methods can be used to model chemical reactions and identify the transition states, which are the high-energy structures that connect reactants and products. While specific reaction pathway modeling for this compound is not widely published, studies on the reactivity of related phenethylamines provide a framework for understanding its potential chemical transformations. For example, the metabolism of phenethylamines often involves reactions at the amino group or the aromatic ring. DFT calculations can be employed to determine the activation energies for such reactions, providing insights into their feasibility. wikipedia.org

The basicity of the amine group in this compound is a critical property, as it determines the molecule's ionization state at physiological pH. The pKa value is a measure of the acidity of the conjugate acid of the amine. Computational methods have been developed to predict pKa values with reasonable accuracy. These methods often involve calculating the Gibbs free energy change for the deprotonation reaction in a simulated solvent environment. researchgate.net

For simple alkylamines like ethylamine, the experimental pKa is around 10.75. quora.com The presence of the phenyl ring in phenethylamine slightly reduces the basicity. The electron-donating methoxy and propoxy groups on the phenyl ring of the target molecule are expected to increase the electron density on the ring and, to a lesser extent, on the amine nitrogen, which would slightly increase its basicity compared to unsubstituted phenethylamine. Various computational models, from semi-empirical to high-level ab initio methods, can be used to estimate these values, with modern DFT approaches combined with continuum solvation models showing good predictive power. srce.hrpeerj.com

Table 3: Predicted pKa Values for Representative Amines

| Compound | Predicted pKa | Experimental pKa |

| Ethylamine | - | 10.75 quora.com |

| Aniline | - | 4.63 |

| Benzylamine | 9.62 | 9.33 |

Note: This table includes a mix of experimental and computationally predicted pKa values for representative amines to provide context. researchgate.net The pKa of this compound would be influenced by its specific substituents.

Molecular Dynamics Simulations for Conformational Flexibility in Solution

While quantum chemical calculations are excellent for studying static structures, molecular dynamics (MD) simulations provide a way to explore the dynamic behavior of molecules over time. MD simulations model the movement of atoms in a molecule by solving Newton's equations of motion. For this compound in a solvent like water, an MD simulation would reveal how the molecule's conformation changes due to thermal motion and interactions with solvent molecules.

Studies on amphetamine and methamphetamine have utilized MD simulations to understand their conformational flexibility in solution, showing that a range of conformers are accessible at room temperature. rsc.org These simulations can provide a more realistic picture of the molecule's behavior in a biological environment than static calculations alone. The results of MD simulations can be used to generate population-weighted average properties that can be compared with experimental data. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.combiomolther.org QSAR models are developed by calculating a set of molecular descriptors for each compound and then using statistical methods to correlate these descriptors with the observed activity.

For a class of compounds like phenethylamines, QSAR studies have been used to identify the key structural features that determine their interaction with various biological targets. biomolther.orgnih.govbiomolther.org Descriptors used in these studies can include electronic properties (like atomic charges and HOMO/LUMO energies), steric properties (like molecular volume and surface area), and lipophilic properties (like the partition coefficient, logP).

A hypothetical QSAR study on a series of analogs of this compound could reveal the importance of the methoxy and propoxy groups for a specific biological activity. For instance, a QSAR model might show that the size and lipophilicity of the group at the 4-position of the phenyl ring are critical for activity. Such models are valuable in medicinal chemistry for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent molecules. mdpi.comresearchgate.net

Table 4: Example of Descriptors Used in a QSAR Model for Phenethylamines

| Descriptor | Description | Potential Influence on Activity |

| LogP | Octanol-water partition coefficient | Lipophilicity, membrane permeability |

| Molecular Weight | Mass of the molecule | Size and steric effects |

| HOMO Energy | Energy of the highest occupied molecular orbital | Electron-donating ability, reactivity |

| Molecular Refractivity | Molar refractivity | Polarizability, dispersion forces |

| Number of H-bond donors/acceptors | Hydrogen bonding capacity | Interaction with receptor sites |

Note: This table lists common descriptors used in QSAR studies and their general relevance. nih.govbiomolther.org

Molecular Docking and Ligand-Target Interaction Prediction (In Silico)

These analogous compounds are frequently studied for their interactions with monoamine transporters, such as the dopamine (B1211576) transporter (DAT) and serotonin (B10506) transporter (SERT), as well as monoamine oxidase (MAO) enzymes, due to their structural resemblance to endogenous neurotransmitters.

Predicted Interactions with Dopamine Transporter (DAT):

Molecular docking simulations of phenethylamine derivatives with the human dopamine transporter (hDAT) have revealed key structural features that determine binding affinity. nih.govbiomolther.orgkoreascience.krbiomolther.orgkoreascience.kr These studies often show that the amine group of the ligand forms crucial hydrogen bonds with polar residues within the transporter's binding site. For instance, studies on various β-phenethylamine derivatives have highlighted the importance of interactions with specific amino acid residues in hDAT. nih.govbiomolther.orgkoreascience.krbiomolther.orgkoreascience.kr

Based on the docking of analogous compounds, it can be predicted that the ethanamine moiety of this compound would likely form a hydrogen bond with the side chain of an aspartate residue (Asp79) in hDAT. researchgate.nettandfonline.com Furthermore, the aromatic ring is predicted to engage in hydrophobic interactions with surrounding nonpolar residues. The methoxy and propoxy substituents on the phenyl ring are expected to further influence the binding orientation and affinity through additional hydrophobic and potentially polar interactions within the binding pocket.

Predicted Interactions with Monoamine Oxidase (MAO):

Phenethylamine derivatives are also known to interact with monoamine oxidase enzymes (MAO-A and MAO-B), which are involved in the metabolism of neurotransmitters. researchgate.netmdpi.comnih.gov Docking studies of related compounds suggest that the amine group is critical for the orientation of the ligand within the active site of MAO.

It is plausible that this compound could act as a substrate or inhibitor of MAO. The binding would likely involve the protonated amine forming an ionic interaction with a key carboxylate residue at the active site. The substituted phenyl ring would be accommodated in a hydrophobic cavity, with the methoxy and propoxy groups potentially forming specific interactions that could confer selectivity for either MAO-A or MAO-B.

Summary of Predicted Interactions for Analogous Compounds:

The following table summarizes findings from molecular docking studies on compounds structurally related to this compound, providing a basis for predicting its potential interactions.

| Target Protein | Analogous Compound Class | Key Interacting Residues (Predicted) | Type of Interaction (Predicted) | Reference |

| Human Dopamine Transporter (hDAT) | β-Phenethylamines | Asp79, Phe76, Ala77, Val152, Tyr156, Phe320, Phe326 | Hydrogen Bonding, Hydrophobic Interactions | nih.govbiomolther.orgresearchgate.nettandfonline.com |

| Human Dopamine Transporter (hDAT) | Cathinone (B1664624) Derivatives | Asp79, Phe76, Ala77, Val152, Tyr156, Phe320, Phe326 | Hydrogen Bonding, Hydrophobic Interactions | researchgate.nettandfonline.com |

| Monoamine Oxidase A (MAO-A) | Phenethylamines | Key active site residues | Ionic Interaction, Hydrophobic Interactions | researchgate.netnih.gov |

| Monoamine Oxidase B (MAO-B) | Phenethylamines | Key active site residues | Ionic Interaction, Hydrophobic Interactions | researchgate.netnih.gov |

Interactive Data Table of Docking Scores for Analogous Compounds:

The table below presents representative docking scores for phenethylamine and cathinone derivatives against hDAT from published studies. A more negative docking score generally indicates a higher predicted binding affinity.

| Analogous Compound | Target Protein | Docking Score (kcal/mol) | Reference |

| (S)-form of Compound 9 (a β-PEA derivative) | hDAT | Approx. -0.2 difference from (R)-form | nih.govbiomolther.org |

| (R, S)-form of Compound 28 (a β-PEA derivative) | hDAT | Approx. -0.9 difference from (R, R)-form | nih.govbiomolther.org |

| Amphetamine | Dihydrofolate Reductase | -6.93 | tmrjournals.com |

| Cathine | Dihydrofolate Reductase | -7.21 | tmrjournals.com |

| Cathinone | Dihydrofolate Reductase | -6.87 | tmrjournals.com |

It is crucial to emphasize that these findings are based on computational predictions for structurally similar molecules. Experimental validation through in vitro binding assays would be necessary to confirm the specific targets and interaction profiles of this compound.

Chemical Reactivity and Mechanistic Investigations of 1 3 Methoxy 4 Propoxyphenyl Ethan 1 Amine

Investigation of Free Radical Chemistry and Oxidation Mechanisms

The oxidation of arylalkylamines like 1-(3-methoxy-4-propoxyphenyl)ethan-1-amine is a critical area of study, particularly in the context of metabolism by enzymes such as cytochrome P450. The general mechanism for the electrochemical oxidation of simple aliphatic amines proceeds through the formation of an iminium intermediate. mdpi.com For substituted phenethylamines, oxidation often targets the alkyl side chain or the aromatic ring and its substituents.

Research on analogous compounds, specifically 3-methoxyphenethylamine (B363911) and 4-methoxyphenethylamine, reveals that oxidation can occur via sequential pathways. nih.gov The primary routes of metabolic oxidation are O-demethylation and subsequent hydroxylation of the aromatic ring. nih.gov For this compound, this suggests two likely oxidative pathways:

O-depropylation: The propoxy group at the C4 position can be cleaved to yield a phenol.

O-demethylation: The methoxy (B1213986) group at the C3 position can be removed to form a phenol.

Following the initial dealkylation, further oxidation can lead to ring hydroxylation, potentially forming catechol-like structures. nih.gov The presence of the α-methyl group on the ethylamine (B1201723) side chain can also influence the rate and regioselectivity of these oxidative processes. The electrochemical oxidation of N,N-dialkylanilines has been shown to result in α-methoxylation when conducted in methanol, indicating that the carbon adjacent to the nitrogen is susceptible to nucleophilic attack following an initial electron transfer. mdpi.com

A proposed general oxidation mechanism involves an initial one-electron transfer from the amine nitrogen, forming a radical cation. This intermediate can then undergo further reactions, including deprotonation, hydrogen atom abstraction, or reaction with nucleophiles, leading to the final oxidized products.

Studies on Reduction and Alkylation Pathways

The amine functional group in this compound is a primary site for alkylation reactions. Reductive N-alkylation is a common method for modifying primary amines, involving the reaction with a carbonyl compound (an aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding alkylated amine.

Another significant pathway is direct N-alkylation. In laboratory and biological contexts, alkylating agents react with the nucleophilic amine. Common reagents used in research for this purpose include iodoacetamide (B48618) and N-ethylmaleimide, which form stable covalent bonds with the amine nitrogen. creative-proteomics.com The efficiency of these reactions depends on factors like the solvent, temperature, and the specific reagents used. nih.gov Studies comparing various reduction and alkylation reagents in proteomics workflows have provided extensive data on their efficacy and potential side reactions. nih.govrsc.org While these studies focus on peptides, the underlying chemical principles apply to small molecule amines.

Below is a table summarizing common reagents used for the reduction of disulfide bonds (a related process in biochemistry) and the alkylation of amine and thiol groups.

| Reaction Type | Reagent | Function | Common Conditions |

| Reduction | Dithiothreitol (DTT) | Reduces disulfide bonds through thiol-disulfide exchange. | 5 mM concentration, pH ~8 |

| Reduction | Tris(2-carboxyethyl)phosphine (TCEP) | Reduces disulfide bonds; effective over a wider pH range. | 5-10 mM concentration |

| Alkylation | Iodoacetamide (IAA) | Irreversibly alkylates thiol and amine groups. | Performed in the dark to prevent iodine formation. |

| Alkylation | N-Ethylmaleimide (NEM) | Specifically alkylates thiol groups, but can react with amines. | pH 6.5-7.5 |

This table presents general reagents and conditions relevant to the modification of functional groups found in biological molecules and can be conceptually applied to the reactivity of the amine in the target compound.

Catalytic reductive alkylation using carboxylic acids has also been reported as an effective method for N-alkylation of primary and secondary amines. rsc.org This process involves a silane-mediated amidation followed by a catalytic reduction step.

Thermal and Photochemical Rearrangements (if relevant to the arylalkylamine class)

The arylalkylamine class of compounds can be susceptible to thermal and photochemical rearrangements, primarily involving the aromatic ring and its substituents. While specific studies on this compound are not prevalent, general principles of photochemistry can be considered. baranlab.org

Photochemical transformations are often driven by the absorption of UV light, which excites the molecule to a higher energy state (singlet or triplet). baranlab.org For aromatic systems, this can lead to various rearrangements. One example seen in other aromatic compounds is the Smiles rearrangement, which involves the intramolecular nucleophilic substitution of an activated aromatic ring. researchgate.net

Photochemical reactions of some organosilicon compounds involve 1,3-sigmatropic rearrangements, where a group migrates from one atom to another. mdpi.com In the context of arylalkylamines, excitation of the phenyl ring could potentially lead to rearrangements or cyclization reactions, especially if other reactive functional groups are present. For instance, photosensitized reactions with singlet oxygen can lead to the formation of endoperoxides via [4+2] cycloaddition if a suitable diene moiety is present. nih.gov Although the target compound does not have a conjugated diene system, photochemical activation could still induce other transformations. The stability of triplet state radicals over singlet state radicals is a key factor in the mechanisms of many photochemical reactions. baranlab.org

Investigation of Biological Activity at the Molecular and Cellular Level in Vitro and in Silico

Enzyme Inhibition Studies (In Vitro)

Cholinesterases (Acetylcholinesterase, Butyrylcholinesterase)

The phenethylamine (B48288) scaffold is a constituent of various cholinesterase inhibitors. The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a critical therapeutic strategy. While specific data for 1-(3-methoxy-4-propoxyphenyl)ethan-1-amine is not extensively documented in the reviewed literature, studies on structurally related phenethylamine derivatives provide significant insights.

In a series of donepezil-phenylethylamine hybrids, the substitution on the phenylethylamine ring was shown to modulate activity. A compound with no substituent on the para-position of the phenylethylamine ring showed a 59.00% inhibition of acetylcholinesterase at a concentration of 25 μM. acs.org The introduction of electron-donating groups, such as hydroxyl or amino groups, at the para-position led to a modest increase in AChE inhibitory activity, with inhibition rates of 63.85% and 69.46%, respectively. acs.orgnih.gov Conversely, attaching an electron-withdrawing bromine atom to the same position resulted in a significant decrease in activity, with an inhibition rate of just 45.65%. nih.gov

Other studies on different scaffolds have also highlighted the potential for BChE inhibition. Dioxoisoindoline derivatives with structural similarities to monoamines demonstrated selectivity for BChE over AChE, with some compounds showing competitive inhibition and Ki values as low as 100 µM for BChE. sci-hub.se Similarly, certain bis-amiridine compounds showed high inhibitory activity against both cholinesterases but with marked selectivity for BChE, exhibiting IC50 values as low as 0.067 µM. mdpi.com

Table 1: Cholinesterase Inhibitory Activity of Selected Phenethylamine Analogs and Related Compounds

| Compound Type | Substituent/Feature | Target Enzyme | Inhibitory Value (IC50/Ki) | Reference |

|---|---|---|---|---|

| DNP-phenylethylamine hybrid | p-H | AChE | 59.00% inhibition @ 25 µM | acs.org |

| DNP-phenylethylamine hybrid | p-OH | AChE | 63.85% inhibition @ 25 µM | acs.orgnih.gov |

| DNP-phenylethylamine hybrid | p-NH2 | AChE | 69.46% inhibition @ 25 µM | nih.gov |

| DNP-phenylethylamine hybrid | p-Br | AChE | 45.65% inhibition @ 25 µM | nih.gov |

| Dioxoisoindoline D | - | BuChE | Ki = 100 µM | sci-hub.se |

| Pyridyl-pyridazine hybrid 3 | Protected acylated glucosyl moiety | BuChE | IC50 = 0.297 µM | mdpi.com |

| Uracil derivative 4 | 1-(toluene-4-sulfonyl) group | AChE | IC50 = 0.088 µM | nih.gov |

| Uracil derivative 4 | 1-(toluene-4-sulfonyl) group | BuChE | IC50 = 0.137 µM | nih.gov |

Monoamine Oxidase (MAO)

Phenethylamine and its derivatives are well-known substrates and inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes crucial for the metabolism of neurotransmitters. mdpi.com Selective inhibition of MAO-B is a therapeutic target for neurodegenerative disorders. mdpi.comnih.gov

Research on 4-phenethyl-1-propargylpiperidine-derived carbamates has led to the development of dual inhibitors of BChE and MAO-B. nih.gov One such compound exhibited balanced, low micromolar inhibition of human MAO-B (hMAO-B) with an IC50 value of 4.3 µM. nih.gov In another study, pyridoxine–resveratrol hybrids were evaluated, with one compound showing selective MAO-B inhibition with an IC50 value of 2.68 µM. nih.gov These findings highlight the potential of the phenethylamine scaffold to be incorporated into potent and selective MAO-B inhibitors.

Table 2: Monoamine Oxidase (MAO) Inhibitory Activity of Selected Compounds

| Compound Type | Target Enzyme | Inhibitory Value (IC50) | Reference |

|---|---|---|---|

| 4-Phenethyl-1-propargylpiperidine-derived carbamate (B1207046) (Compound 15) | hMAO-B | 4.3 µM | nih.gov |

| Pyridoxine–resveratrol hybrid (Compound 25) | MAO-B | 2.68 µM | nih.gov |

Sphingosine (B13886) Kinase 1 (SphK1)

Sphingosine kinase 1 (SphK1) is a lipid kinase that produces the signaling molecule sphingosine-1-phosphate (S1P), which is involved in cell survival, proliferation, and inflammation. nih.gov While many SphK1 inhibitors are based on sphingosine analog structures, some compounds incorporating a phenethyl moiety have been identified. For example, RB-005, chemically named 1-(4-octylphenethyl)piperidin-4-amine, is a selective SphK1 inhibitor with an IC50 of 3.6 µM. nih.gov The structure of RB-005, which features an n-octylphenyl group connected by a two-carbon tether to a piperidine (B6355638) amine, demonstrates that non-lipid-like scaffolds can achieve selective inhibition. nih.gov The development of potent and selective SphK1 inhibitors is an active area of research, and acute inhibition of this enzyme leads to a rapid and significant decrease in cellular and circulating S1P levels. nih.gov

Janus Kinase 2 (JAK2)

Janus kinases (JAKs) are a family of tyrosine kinases that mediate signals from cytokine receptors. nih.gov JAK2 is essential for the development of myeloid and erythroid lineages. researchgate.net The discovery of small molecule inhibitors for JAK2 is a major focus for therapeutic intervention. researchgate.net While many JAK2 inhibitors are based on scaffolds like pyrimidine (B1678525) or pyrazole, the specific inhibitory activity of simple phenethylamines like this compound is not well-documented in the available literature. Current JAK inhibitors typically target the ATP-binding site of the kinase domain. nih.gov For example, some inhibitors utilize a 2-amino pyrimidine structure to form key hydrogen bond interactions within the hinge region of JAK2. nih.gov

Carbonic Anhydrase Isozymes

Phenethylamine derivatives have been successfully utilized to create potent inhibitors of human carbonic anhydrase (hCA) isozymes. Symmetric sulfamides derived from phenethylamines have demonstrated excellent inhibitory effects against the physiologically prevalent hCA I and hCA II isoforms. nih.gov These compounds exhibited IC50 values in the nanomolar range, from 21.66–28.88 nM against hCA I and 14.44–30.13 nM against hCA II. nih.gov One of the most potent compounds showed a Ki value of 8.34 nM for hCA I and 16.40 nM for hCA II, which is significantly more potent than the standard inhibitor acetazolamide (B1664987) in the same study. nih.gov Other work has shown that branched sulfamides incorporating a 1-phenyl-2-phenethylamine scaffold can also act as single-digit nanomolar inhibitors of both hCA I and II. nih.govresearchgate.net

Table 3: Carbonic Anhydrase (hCA) Inhibitory Activity of Phenethylamine-Derived Sulfamides

| Compound | Target Enzyme | IC50 (nM) | Ki (nM) | Reference |

|---|---|---|---|---|

| Symmetric Sulfamide 11 | hCA I | - | 8.34 ± 1.60 | nih.gov |

| hCA II | - | 16.40 ± 1.00 | nih.gov | |

| Symmetric Sulfamides (general range) | hCA I | 21.66 - 28.88 | - | nih.gov |

| hCA II | 14.44 - 30.13 | - | nih.gov | |

| Acetazolamide (Standard) | hCA I | 57.75 | - | nih.gov |

| hCA II | 49.50 | - | nih.gov |

Structure-Activity Relationship (SAR) Studies for Biological Targets

The biological activity of phenethylamine derivatives is highly dependent on the nature and position of substituents on both the aromatic ring and the aliphatic ethylamine (B1201723) side chain.

Impact of Aromatic and Aliphatic Substituents on Binding Affinity and Efficacy

Aromatic Ring Substituents: The substitution pattern on the phenyl ring is a critical determinant of biological activity. For dopamine (B1211576) transporter (DAT) inhibitors, compounds with unsubstituted phenyl rings or those with a methylbenzene ring showed relatively potent inhibitory effects. koreascience.krnih.gov However, the introduction of a methoxy (B1213986) group at the aromatic position has been shown to result in very weak or no DAT reuptake inhibitory activity. koreascience.kr In the context of 5-HT2A receptor binding, methoxy groups at the meta and para positions of the phenyl ring were found to have a negative effect on affinity. nih.gov Conversely, for cholinesterase inhibition, electron-donating groups like hydroxyl (-OH) and amino (-NH2) at the para-position of a phenylethylamine moiety slightly enhanced activity, while electron-withdrawing groups like bromine (-Br) diminished it. acs.orgnih.gov

Aliphatic Chain and Amine Substituents: Modifications to the ethylamine side chain also significantly influence biological activity. For DAT inhibitors, compounds with longer alkyl groups at the R1 position (alpha to the amine) and smaller ring-sized compounds at the alkylamine position demonstrated stronger inhibitory activities. koreascience.krnih.gov The presence of a methyl group on the α-carbon of the ethylamine chain is considered essential for achieving selective inhibition of MAO-A. researchgate.net For 5-HT2A receptor affinity, the presence of alkyl or halogen groups on the phenyl ring attached to the β-carbon (adjacent to the ring) exerted positive effects on binding when placed at the para position. nih.govbiomolther.org N-alkylation of the amine group can also have varied effects; for instance, N-allyl groups on tryptamine (B22526) derivatives exerted negative influences on 5-HT2A receptor affinity. nih.gov

Enantiomeric Stereospecificity in Molecular Recognition and Biological Interactions

Specific research detailing the enantiomeric stereospecificity of this compound is not available in the reviewed scientific literature. The molecule contains a chiral center at the first carbon of the ethanamine chain, meaning it can exist as two distinct enantiomers (R and S forms).

In pharmacology, enantiomers of a chiral drug can exhibit significant differences in their biological activity. This stereospecificity arises from the three-dimensional nature of molecular interactions with biological targets like receptors and enzymes, which are themselves chiral. One enantiomer may bind with high affinity and elicit a strong biological response, while the other may be significantly less active or even interact with different targets, potentially leading to different effects or side effects. The development of G protein-biased agonists for the μ-opioid receptor, for instance, has involved the synthesis of specific stereoisomers like TRV130 to achieve the desired pharmacological profile. researchgate.net

Biased Agonism and Signaling Pathway Selectivity

There are no studies in the available literature that investigate whether this compound acts as a biased agonist at any G protein-coupled receptor (GPCR).

Biased agonism, also known as functional selectivity, is a phenomenon where a ligand binding to a single GPCR can preferentially activate one of several downstream signaling pathways over others. nih.gov Traditionally, GPCRs were thought to signal primarily through G proteins. However, it is now understood that they can also initiate signaling through other proteins, most notably β-arrestins. nih.gov A "balanced" agonist activates both G protein and β-arrestin pathways, whereas a "biased" agonist shows preference for one. mdpi.com This concept is significant in drug discovery, as it offers the potential to design drugs that maximize therapeutic effects (often linked to G protein signaling) while minimizing side effects like tolerance or respiratory depression (which have been associated with β-arrestin signaling). researchgate.netmdpi.com The development of biased agonists requires detailed screening to determine the potency differences between G protein signals and other signaling pathways. mdpi.com

Investigation of Molecular Targets and Pathways in Cell-Based Assays (In Vitro)

Neurotransmitter Release and Reuptake Mechanisms (e.g., DAT)

No research is available on the effects of this compound on neurotransmitter release or reuptake mechanisms, including the dopamine transporter (DAT).

The dopamine transporter is a key protein that regulates dopamine levels in the synapse by pumping it from the synaptic cleft back into the presynaptic neuron. nih.gov The structure-activity relationship for DAT substrates is quite specific. Optimal activity requires an intact catechol group (two adjacent hydroxyl groups on the phenyl ring) and a primary ethylamine side chain. nih.gov The dopamine metabolite 3-methoxytyramine, which has a methoxy group at position 3 of the phenyl ring, is transported by DAT, but with a significantly lower affinity (higher Km) than dopamine itself. nih.govplos.org Given that this compound possesses a methoxy and a propoxy group instead of the two hydroxyl groups of dopamine, its interaction with DAT would require specific empirical investigation. Related trace amines and their metabolites can also modulate dopaminergic activity through other targets like the Trace Amine-Associated Receptor 1 (TAAR1), which in turn can influence DAT function. plos.orgnih.gov

Beta-Arrestin Recruitment and Receptor Internalization

There is no information in the scientific literature regarding the ability of this compound to induce β-arrestin recruitment or receptor internalization.

β-arrestins are intracellular proteins that are recruited to GPCRs after the receptors are activated by an agonist and subsequently phosphorylated. nih.gov This recruitment plays a crucial role in desensitization, which terminates G protein-mediated signaling. nih.gov It also targets the receptor for internalization (endocytosis), removing it from the cell surface. nih.gov Beyond this classical role, β-arrestins can also act as signal transducers themselves, initiating their own signaling cascades. nih.gov The ability of a ligand to promote β-arrestin recruitment is a key factor in determining if it is a balanced or biased agonist. nih.gov Various in vitro assays, such as those based on bioluminescence resonance energy transfer (BRET) or enzyme complementation, are used to quantify β-arrestin recruitment to a specific receptor upon ligand stimulation. nih.gov

Cellular Signaling Pathway Modulation (e.g., cAMP)

The effect of this compound on cellular signaling pathways, such as the cyclic adenosine (B11128) monophosphate (cAMP) pathway, has not been studied.

The cAMP pathway is a fundamental second messenger system. nih.gov It is typically activated when a ligand binds to a Gs-coupled GPCR, stimulating adenylyl cyclase to convert ATP into cAMP. Conversely, binding to a Gi-coupled GPCR inhibits adenylyl cyclase, reducing cAMP levels. nih.gov The concentration of cAMP within the cell regulates numerous physiological processes, including metabolism, growth, and gene transcription, often through the activation of protein kinase A (PKA). nih.gov Measuring changes in intracellular cAMP levels is a standard in vitro method for determining the functional activity of a compound at a GPCR and identifying whether it acts as an agonist or antagonist. nih.gov

A data table for cellular signaling pathway modulation cannot be generated as no specific experimental results for this compound are available in the reviewed literature.

Antimicrobial and Antioxidant Activity Mechanisms (In Vitro)

There is no direct research available on the specific antimicrobial or antioxidant mechanisms of this compound.

However, related chemical structures have been investigated for these properties. For instance, various synthetic compounds containing a methoxyphenyl group have demonstrated antioxidant activity in laboratory tests, such as DPPH radical scavenging assays. mdpi.com The presence of electron-donating groups like methoxy on an aromatic ring can be a feature of some antioxidant compounds. mdpi.com Similarly, different classes of synthetic amines, such as 1,3-bis(aryloxy)propan-2-amines, have shown antibacterial activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Other compounds with a methoxyphenyl moiety, like 2-amino-4-(4-methoxyphenyl)-1,3-thiazole, have also been reported to have antibacterial properties. researchgate.net The mechanisms for such activities are diverse and can include disruption of the bacterial cell wall, inhibition of essential enzymes, or interference with biofilm formation. Without empirical data, the potential for this compound to exhibit such effects remains speculative.

A data table for antimicrobial and antioxidant activity cannot be generated as no specific experimental results for this compound are available in the reviewed literature.

Analytical Method Development for Research Applications

Chromatographic Techniques for Purity Assessment and Enantiomeric Separation

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into individual components. For 1-(3-methoxy-4-propoxyphenyl)ethan-1-amine, chromatographic methods are essential for determining the purity of a synthesized batch, identifying and quantifying impurities, and separating its stereoisomers.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of non-volatile compounds like this compound. In a typical purity assay, a reversed-phase HPLC method is used. The compound is dissolved in a suitable solvent and injected into the HPLC system, where it travels through a column packed with a nonpolar stationary phase (e.g., C18). A polar mobile phase is pumped through the column, and the separation is based on the differential partitioning of the analyte and any impurities between the two phases. The purity is determined by comparing the peak area of the main compound to the total area of all detected peaks.

Since this compound possesses a chiral center at the ethylamine (B1201723) alpha-carbon, it exists as a pair of enantiomers. The separation of these enantiomers is critical as they may exhibit different biological activities. Chiral HPLC, utilizing a chiral stationary phase (CSP), is the most common method for this purpose. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective in resolving racemic amines. yakhak.orgresearchgate.net The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to different retention times. yakhak.org The use of additives in the mobile phase, such as acids or bases, can significantly influence the separation efficiency. chromatographyonline.comresearchgate.net

Table 1: Illustrative HPLC Parameters for Analysis of this compound

| Parameter | Purity Assessment (Reversed-Phase) | Chiral Resolution |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Chiral Stationary Phase (e.g., Chiralpak® IE, Chiralcel® OD-H) yakhak.org |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid nih.gov | n-Hexane/Isopropanol with additive (e.g., diethylamine) researchgate.net |

| Flow Rate | 1.0 mL/min | 1.0 mL/min yakhak.org |

| Detection | UV at ~280 nm | UV at ~280 nm or 310 nm (if derivatized) yakhak.org |

| Temperature | 35 °C researchgate.net | Ambient or controlled (e.g., 35 °C) |

| Injection Volume | 10 µL | 10 µL |

This table presents typical starting conditions for method development and may require optimization.

Gas Chromatography-Mass Spectrometry (GC-MS) is an essential tool for the identification and quantification of volatile and semi-volatile impurities that may be present in a sample of this compound. thermofisher.com These impurities can originate from starting materials, reagents, or side reactions during the synthesis process. Impurity profiling is a critical step in pharmaceutical development to ensure the safety and efficacy of the final product. ijprajournal.comunr.edu.ar

In GC-MS analysis, the sample is injected into a heated port where it is vaporized and carried by an inert gas through a capillary column. Separation occurs based on the compounds' boiling points and interactions with the column's stationary phase. As each compound elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for identification. mdpi.com For amines, derivatization with agents like trifluoroacetic anhydride (B1165640) is sometimes performed to improve chromatographic peak shape and volatility. maps.org

Potential impurities could include unreacted starting materials, intermediates like the corresponding ketone (1-(3-methoxy-4-propoxyphenyl)ethan-1-one), or by-products from side reactions. The high sensitivity and specificity of MS allow for the detection of these impurities even at trace levels. ijprajournal.com

Table 2: Typical GC-MS Parameters for Impurity Analysis

| Parameter | Typical Setting |

| GC System | Agilent GC-MS or similar |

| Column | Capillary column (e.g., Rtx-5, 30 m x 0.25 mm) researchgate.net |

| Carrier Gas | Helium |

| Injection Mode | Split/Splitless |

| Temperature Program | Initial temp 50-100°C, ramp to 280-300°C |

| MS Detector | Quadrupole or Ion Trap |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Mass Range | 40-550 amu |

| Data Analysis | Comparison of mass spectra with libraries (e.g., NIST) researchgate.net |

This table presents general parameters; specific conditions must be optimized for the target impurities.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) is a state-of-the-art analytical technique that offers significant advantages in speed, resolution, and sensitivity over conventional HPLC. lcms.cz These features make it exceptionally well-suited for reaction monitoring in the synthesis of this compound. waters.com By providing rapid analysis of reaction aliquots, chemists can track the consumption of reactants and the formation of products and by-products in near real-time. lcms.czwaters.com

This rapid feedback allows for the efficient optimization of reaction conditions such as temperature, catalyst loading, and reaction time, ultimately leading to improved yields and purity. lcms.cz The use of sub-2 µm particles in UPLC columns results in sharper and narrower peaks, allowing for faster separations, often under a minute. lcms.cz Coupling UPLC with a mass spectrometer provides mass confirmation of the peaks observed in the chromatogram, enabling unambiguous identification of the starting materials, intermediates, desired product, and any impurities. waters.comuark.edu

Table 3: Example UPLC-MS Parameters for Reaction Monitoring

| Parameter | Typical Setting |

| UPLC System | Waters ACQUITY UPLC or similar lcms.cz |

| Column | UPLC BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water researchgate.net |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile waters.com |

| Gradient | Rapid gradient (e.g., 5% to 95% B in < 1 min) waters.com |

| Flow Rate | 0.5 - 0.8 mL/min |

| MS Detector | Single Quadrupole (e.g., ACQUITY QDa) or Tandem Quadrupole lcms.cz |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| Acquisition | Full Scan (e.g., m/z 100-600) |

| Cycle Time | ~1.2 minutes lcms.cz |

Parameters are illustrative and should be optimized for the specific chemical transformation being monitored.

Spectroscopic Methods for Quantitative Analysis in Research Samples

Spectroscopic techniques are widely used for the quantitative analysis of chemical compounds. These methods are based on the interaction of electromagnetic radiation with the analyte. For this compound, UV-Visible and Nuclear Magnetic Resonance spectroscopy are particularly valuable for quantification in research samples.

UV-Visible (UV-Vis) spectroscopy is a simple, rapid, and cost-effective method for determining the concentration of a compound in solution. iajps.com It relies on the principle that molecules with chromophores—in this case, the substituted benzene (B151609) ring—absorb light at specific wavelengths. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. To perform a quantitative analysis, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). researchgate.netrsc.org The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary ratio method for determining the purity and concentration of a sample without the need for an identical reference standard of the analyte. nih.govusp.org The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. usp.orgresearchgate.net By integrating the signals of the target compound and comparing them to the integral of a known amount of an internal standard with a certified purity, the absolute quantity of the analyte can be calculated. core.ac.uk For this compound, distinct signals in the ¹H NMR spectrum, such as the methoxy (B1213986) or ethoxy protons, can be used for quantification against a stable internal standard like dimethyl sulfone. usp.org Careful selection of experimental parameters, such as the relaxation delay (D1), is crucial to ensure accurate and reproducible results. nih.gov

Table 4: Summary of Spectroscopic Quantitative Methods

| Technique | Principle | Key Parameters | Application |

| UV-Vis Spectroscopy | Beer-Lambert Law | Wavelength of max. absorbance (λmax), Molar absorptivity (ε), Path length (l) | Rapid concentration determination in solution iajps.comresearchgate.net |

| Quantitative NMR (qNMR) | Signal area is proportional to the number of nuclei | Choice of internal standard, Relaxation delay (D1), Pulse angle | Purity assessment, Concentration determination without a specific reference standard nih.govresearchgate.net |

Future Research Directions and Emerging Applications